molecular formula C12H14N2O3S B2586451 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 282109-01-7

1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2586451
CAS No.: 282109-01-7
M. Wt: 266.32
InChI Key: YZRCESFZSOUQHR-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

The synthesis of 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone derivatives, amines, and substituted imidazoles.

Scientific Research Applications

1-Ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a valuable target for drug discovery.

    Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases.

The molecular targets and pathways involved in the compound’s mechanism of action include enzymes such as kinases and proteases. By inhibiting these enzymes, the compound can modulate cellular processes and potentially halt the progression of diseases.

Comparison with Similar Compounds

1-Ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

3-ethyl-5-(4-methylphenyl)sulfonyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-14-8-11(13-12(14)15)18(16,17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRCESFZSOUQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(NC1=O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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